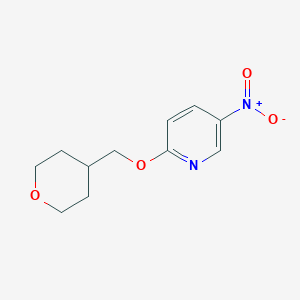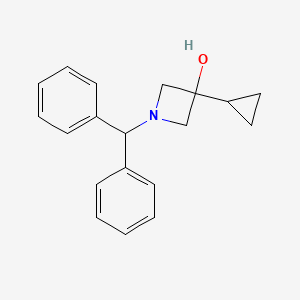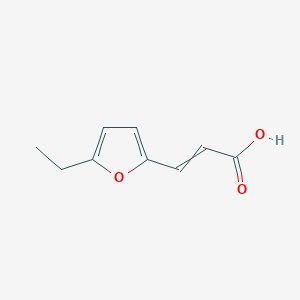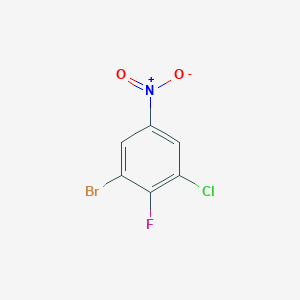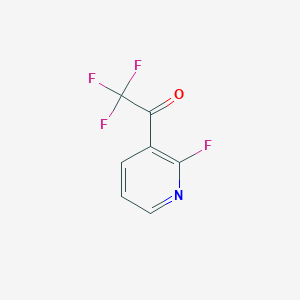
2,2,2-Trifluoro-1-(2-fluoropyridin-3-YL)ethanone
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(2-fluoropyridin-3-YL)ethanone, also known as TFE, is an organic compound that belongs to the class of organic compounds known as alpha-haloketones or haloalkyl ketones . It is widely used in the synthesis of various organic compounds and as a reagent in the pharmaceutical industry.
Synthesis Analysis
TFE can be synthesized through several methods, such as oxidation of 2-fluoropyridine with trifluoroacetyl chloride or trifluoroacetic acid, Friedel-Crafts acylation of trifluoromethylpyridine with acetyl chloride, and reaction of acetylene with trifluoroacetyl chloride. It can also be prepared through the reaction of 2-chloro-3-fluoropyridine with trifluoroacetone in the presence of a base.Molecular Structure Analysis
The molecular formula of TFE is C7H3F4NO, and it has a molecular weight of 193.1 g/mol . The InChI code is 1S/C7H3F4NO/c8-6-4(2-1-3-12-6)5(13)7(9,10)11/h1-3H .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Chiral Building Blocks
Demir et al. (2001) demonstrated the asymmetric synthesis of enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine and 3,3,3-trifluoroalanine using 2,2,2-trifluoro-1-furan-2-yl-ethanone. This process highlights the compound's role in producing important chiral building blocks with high enantiomeric excess, which are valuable in developing pharmaceuticals and agrochemicals Demir, A., Seşenoğlu, Ö., & Gerçek-Arkin, Z. (2001). Tetrahedron-Asymmetry.
Green Synthesis and Antimicrobial Study
Nandhikumar and Subramani (2018) reported on the green synthesis of novel series of 1,8-naphthyridines, including compounds derived from 2,2,2-trifluoro-1-(2-fluoropyridin-3-yl)ethanone, through a microwave-irradiated Friedlander condensation. These synthesized compounds exhibited significant antimicrobial activity, showcasing the compound's utility in synthesizing biologically active molecules with potential therapeutic applications Nandhikumar, R., & Subramani, K. (2018). Asian Journal of Chemistry.
Synthesis of Heterocycles
Almendros et al. (2018) explored the transition metal-free synthesis of heterocycles decorated with bis[(trifluoromethyl)sulfonyl]ethyl groups using a derivative of 2,2,2-trifluoro-1-(2-fluoropyridin-3-yl)ethanone. This method enables the direct C-H functionalization of heterocycles, illustrating the compound's role in developing novel heterocyclic structures that are crucial scaffolds in pharmaceuticals and agrochemicals Almendros, P., et al. (2018). Organic Chemistry Frontiers.
Photoredox-Mediated Synthesis
Scherbinina et al. (2017) developed a method for synthesizing 3-fluoropyridines from α,α-difluoro-β-iodoketones and silyl enol ethers, catalyzed by fac-Ir(ppy)3 under blue LED irradiation. This process indicates the potential of 2,2,2-trifluoro-1-(2-fluoropyridin-3-yl)ethanone derivatives in photoredox-mediated reactions, contributing to the field of sustainable chemistry and synthesis Scherbinina, S. I., et al. (2017). The Journal of Organic Chemistry.
Material Science and Polymer Chemistry
Segawa, Higashihara, and Ueda (2010) synthesized hyperbranched polymers with controlled degrees of branching from 0 to 100% using 2,2,2-trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone. This research demonstrates the compound's utility in material science, particularly in developing polymers with tunable properties for various applications Segawa, Y., Higashihara, T., & Ueda, M. (2010). Journal of the American Chemical Society.
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-(2-fluoropyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO/c8-6-4(2-1-3-12-6)5(13)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKVVMLHWCELMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(2-fluoropyridin-3-YL)ethanone | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

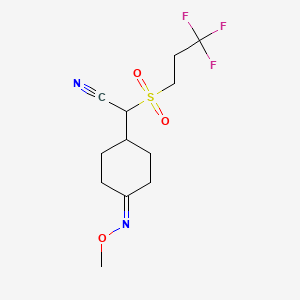
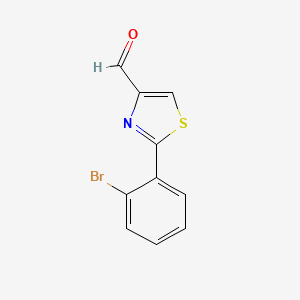
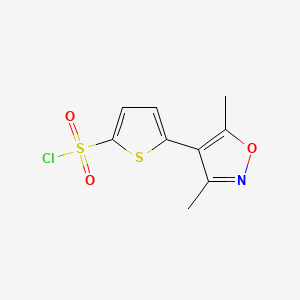
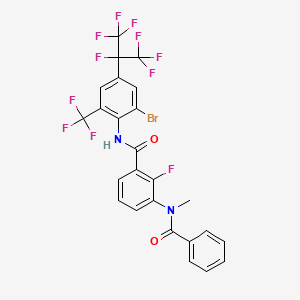

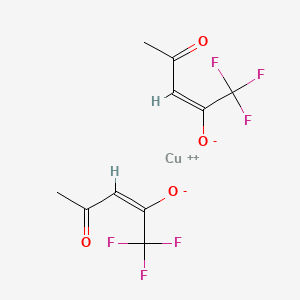
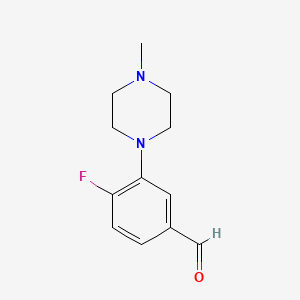
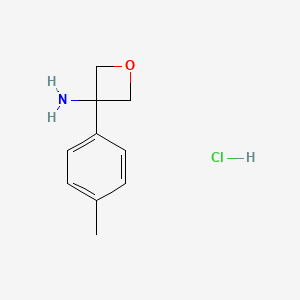
![5-(pyridin-4-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440684.png)
![(3R)-4-(benzyloxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B1440688.png)
